Quantified Role in Levetiracetam Synthesis: A Critical Intermediate for Patent-Recognized Routes
2-Aminobutanenitrile is not merely a general α-aminonitrile but a specifically claimed intermediate in patented synthetic routes for levetiracetam, a blockbuster anti-epileptic drug. This patent recognition establishes it as a non-fungible procurement item for any entity working within these established and legally protected manufacturing pathways [1]. The compound is directly converted to 2-aminobutanamide, a key precursor, as detailed in patent literature. The quantifiable impact of its use is highlighted by the fact that alternative, less efficient routes have been documented to provide only a 40% yield over two steps, underscoring the value of optimizing the pathway involving this specific intermediate .
| Evidence Dimension | Role in Patented Pharmaceutical Synthesis Route |
|---|---|
| Target Compound Data | Direct intermediate for levetiracetam as described in patents CN102295580A and others [1] |
| Comparator Or Baseline | Alternative synthetic routes to the same key intermediate (e.g., 2-aminobutanamide) |
| Quantified Difference | A prior art, two-step method for the related intermediate 2-aminobutanamide achieved a yield of only 40%, indicating room for process improvement where 2-aminobutanenitrile is a crucial building block |
| Conditions | Industrial-scale synthesis of levetiracetam intermediates [REFS-1, REFS-2] |
Why This Matters
This patent-defined role makes the compound a non-substitutable procurement requirement for specific, high-value pharmaceutical manufacturing processes.
- [1] Google Patents. (2011). CN102295580A - Improved process of method for preparing 2-amino butyronitrile. View Source
